molecular formula C21H17Cl2N3O4 B443483 2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE

2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE

Cat. No.: B443483
M. Wt: 446.3g/mol
InChI Key: YWFNFYOPSURCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE is a synthetic organic compound characterized by the presence of chlorophenoxy and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.

    Acylation: The 4-chlorophenoxyacetic acid is then acylated with acetyl chloride to form 4-chlorophenoxyacetyl chloride.

    Amidation: The final step involves the reaction of 4-chlorophenoxyacetyl chloride with 6-amino-2-pyridinecarboxamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.

    2-(4-chlorophenoxy)methyl-6-ethoxymorpholine hydrochloride: Another compound with a chlorophenoxy group but different overall structure.

Uniqueness

2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE is unique due to its specific combination of chlorophenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C21H17Cl2N3O4

Molecular Weight

446.3g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[6-[[2-(4-chlorophenoxy)acetyl]amino]pyridin-2-yl]acetamide

InChI

InChI=1S/C21H17Cl2N3O4/c22-14-4-8-16(9-5-14)29-12-20(27)25-18-2-1-3-19(24-18)26-21(28)13-30-17-10-6-15(23)7-11-17/h1-11H,12-13H2,(H2,24,25,26,27,28)

InChI Key

YWFNFYOPSURCEJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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